molecular formula C24H51ClN2O B12671479 Trimethyl((1-oxooctadecyl)amino)propylammonium chloride CAS No. 36495-65-5

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride

Cat. No.: B12671479
CAS No.: 36495-65-5
M. Wt: 419.1 g/mol
InChI Key: OHANZUSHCSEVTQ-UHFFFAOYSA-N
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Description

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride is a quaternary ammonium compound with the molecular formula C24H51ClN2O. It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride typically involves the reaction of octadecanoyl chloride with N,N-dimethyl-1,3-propanediamine, followed by quaternization with methyl chloride. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Anhydrous solvents like toluene or dichloromethane

    Catalyst: Tertiary amines or other suitable catalysts

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Ensuring the purity of octadecanoyl chloride and N,N-dimethyl-1,3-propanediamine

    Reaction Control: Monitoring temperature, pressure, and reaction time

    Purification: Using distillation or crystallization to obtain the final product

Chemical Reactions Analysis

Types of Reactions

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides

    Reduction: Can be reduced to amines under specific conditions

    Substitution: Participates in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides or sulfonates in the presence of a base

Major Products Formed

    Oxidation: Formation of oxides and hydroxides

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted quaternary ammonium compounds

Scientific Research Applications

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis

    Biology: Employed in cell culture studies for its surfactant properties

    Medicine: Investigated for its potential antimicrobial and antifungal activities

    Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products

Mechanism of Action

The mechanism of action of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium dimethyl phosphate
  • Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium bromide

Uniqueness

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride stands out due to its specific chain length and quaternary ammonium structure, which confer unique surfactant properties and antimicrobial efficacy.

Properties

CAS No.

36495-65-5

Molecular Formula

C24H51ClN2O

Molecular Weight

419.1 g/mol

IUPAC Name

trimethyl-[1-(octadecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C24H50N2O.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(27)25-23(7-2)26(3,4)5;/h23H,6-22H2,1-5H3;1H

InChI Key

OHANZUSHCSEVTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC)[N+](C)(C)C.[Cl-]

Origin of Product

United States

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